molecular formula C15H13N3O4S B2421340 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylpyridin-2-yl)acetamide CAS No. 899756-94-6

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylpyridin-2-yl)acetamide

Cat. No.: B2421340
CAS No.: 899756-94-6
M. Wt: 331.35
InChI Key: MQCKLVWJBAXCQL-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylpyridin-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural attributes and potential applications. This compound integrates elements of both benzisothiazole and pyridine frameworks, contributing to its distinct chemical behavior and versatility in various reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylpyridin-2-yl)acetamide typically involves the following steps:

  • Formation of the Benzisothiazole Ring:

    • Starting with a precursor such as o-aminobenzenesulfonamide.

    • Cyclization under oxidative conditions using reagents like potassium permanganate or hydrogen peroxide in an acidic medium to form the benzo[d]isothiazole ring.

  • Incorporation of the Pyridine Moiety:

    • The 4-methylpyridine-2-yl group is introduced through a condensation reaction.

    • A coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often used to facilitate the bond formation between the benzisothiazole derivative and the pyridine moiety.

  • Final Acetamide Formation:

    • The acetamide group is introduced via acetylation.

    • Reagents such as acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) are used to achieve this step.

Industrial Production Methods

Industrial-scale production of this compound may utilize flow chemistry to enhance reaction efficiency and yield. Continuous flow reactors allow for precise control over reaction conditions, enabling the production of large quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo further oxidation, impacting the sulfide moiety within the benzisothiazole ring.

  • Reduction: Reduction reactions can target the nitro groups present, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are frequently employed.

  • Substitution: Reagents like halogens, alkyl halides, and bases (e.g., NaOH) are used in substitution reactions.

Major Products Formed

  • Oxidation: The major products typically involve oxidized forms of the original compound.

  • Reduction: Reduced forms with altered electronic properties and potential introduction of functional groups.

  • Substitution: Products with diverse substituents on the pyridine ring, leading to variations in activity and stability.

Scientific Research Applications

Chemistry

  • Catalysis: The compound's unique structure makes it suitable as a ligand in catalytic processes, particularly in transition metal-catalyzed reactions.

  • Material Science: It can be used in the synthesis of advanced materials with specific electronic properties.

Biology

  • Enzyme Inhibition: Its structural motifs allow for potential enzyme inhibition, useful in studying biochemical pathways.

  • Fluorescent Probes: Modified versions of the compound can act as fluorescent probes for imaging and diagnostic purposes.

Medicine

  • Drug Development: The compound's interaction with biological targets makes it a candidate for drug development, particularly in oncology and infectious diseases.

  • Therapeutic Agents:

Industry

  • Agriculture: It can be used in the development of novel pesticides or herbicides.

  • Polymer Science: The compound can be incorporated into polymers to impart specific properties, such as increased thermal stability.

Comparison with Similar Compounds

Similar Compounds

  • Benzisothiazole Derivatives: Compounds like 2-aminobenzisothiazole and its analogs share structural similarities.

  • Pyridine Derivatives: 4-methylpyridine and other substituted pyridines are closely related in structure.

Uniqueness

What sets 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylpyridin-2-yl)acetamide apart is the combination of both benzisothiazole and pyridine in a single molecule, which provides a unique set of properties and reactivities that are not observed in simpler analogs. This dual functionality enhances its versatility in various applications, from chemical synthesis to biological activity.

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Properties

IUPAC Name

N-(4-methylpyridin-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-10-6-7-16-13(8-10)17-14(19)9-18-15(20)11-4-2-3-5-12(11)23(18,21)22/h2-8H,9H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCKLVWJBAXCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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